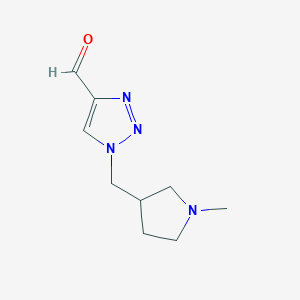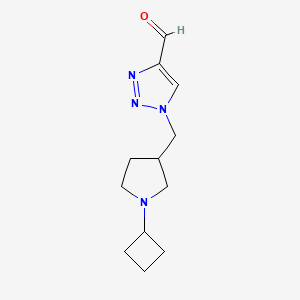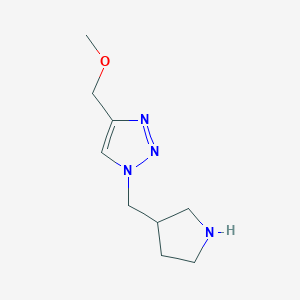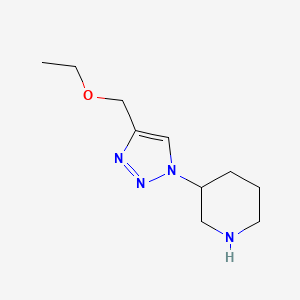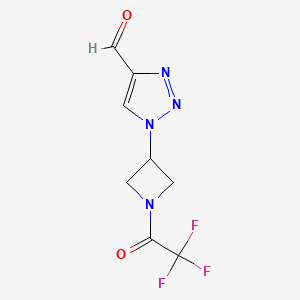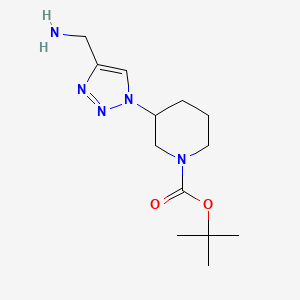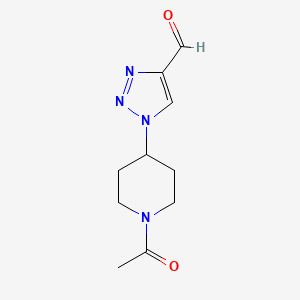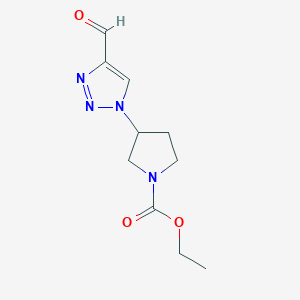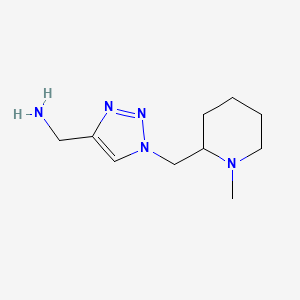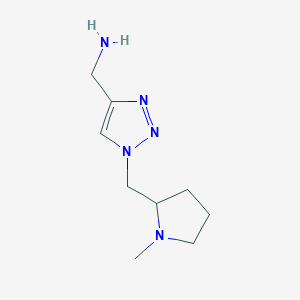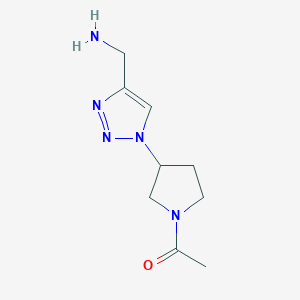
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Descripción general
Descripción
4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole, also known as 4-AMFETP, is an organic molecule that is used in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of experiments, ranging from biochemical to physiological studies. 4-AMFETP is a relatively new compound that was first synthesized in 2019 and has since been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Isostructural Synthesis: Compounds with structural similarities to the query chemical have been synthesized, exhibiting unique crystalline forms suitable for single crystal diffraction studies. These studies offer insights into the molecular conformation and planarity, essential for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Kariuki et al., 2021).
Biological Activity Studies
- Antimicrobial Activity: Pyrazole derivatives, especially those incorporating thiophene units, have been synthesized and tested for their antimicrobial properties. Such studies are pivotal in the search for new antimicrobial agents amid rising antibiotic resistance. The antimicrobial efficacy varies with the Schiff base moiety, offering a basis for further optimization (Hamed et al., 2020).
- Anticancer Potential: Synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been reported, with some compounds showing promising anti-tumor activities against hepatocellular carcinoma cell lines. This research underscores the therapeutic potential of pyrazole-thiophene compounds in oncology (Gomha et al., 2016).
Fluorescence and Spectroscopy
- Fluorescent Properties: The synthesis and fluorescent assessment of pyrazoline derivatives have been conducted, with some compounds displaying emissions in the blue region of the visible spectrum. Such properties are valuable for applications in fluorescent materials and optical sensors (Ibrahim et al., 2016).
Propiedades
IUPAC Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5S/c11-3-4-16-7-8(6-13-15-12)10(14-16)9-2-1-5-17-9/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRUABIXPWMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CN=[N+]=[N-])CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



